molecular formula C14H4F9NO2 B14371396 N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide CAS No. 90251-13-1

N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide

Cat. No.: B14371396
CAS No.: 90251-13-1
M. Wt: 389.17 g/mol
InChI Key: LIAIFUDHKXOVBX-UHFFFAOYSA-N
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Description

N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Pentafluorophenoxy Group: This can be achieved through the reaction of pentafluorophenol with a suitable halogenated precursor under basic conditions.

    Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a tetrafluorobenzene derivative.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the fluorinated aromatic rings, potentially leading to defluorination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide oxides.

    Reduction: Defluorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Shares the tetrafluorophenyl group but differs in functional groups.

    Pentafluorophenol: Contains the pentafluorophenoxy group but lacks the acetamide functionality.

Uniqueness

N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide is unique due to the combination of both tetrafluorophenyl and pentafluorophenoxy groups, which impart distinct chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90251-13-1

Molecular Formula

C14H4F9NO2

Molecular Weight

389.17 g/mol

IUPAC Name

N-[2,3,4,5-tetrafluoro-6-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H4F9NO2/c1-2(25)24-12-8(20)4(16)7(19)11(23)14(12)26-13-9(21)5(17)3(15)6(18)10(13)22/h1H3,(H,24,25)

InChI Key

LIAIFUDHKXOVBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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